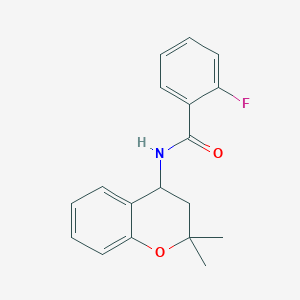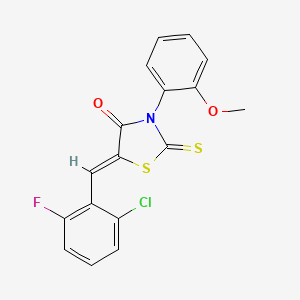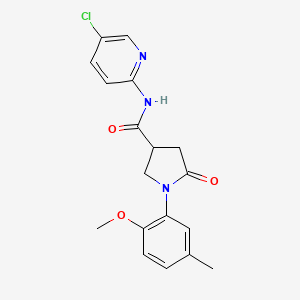![molecular formula C17H17N3O3 B4839835 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839835.png)
1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives like 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, typically involves steps starting from base heterocyclic scaffolds. A straightforward synthesis method has been developed starting from 2-chloropyridine-3-carboxylic acid through a series of reactions including esterification, nucleophilic aromatic substitution, amide formation, and ring closure, allowing for the introduction of various substituents to the nitrogen atoms of the pyrimidine ring (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including 1-(2-methoxyethyl)-5-(4-methylphenyl) variants, features a planar fused-ring system, which is a characteristic of this class of compounds. The structure is stabilized by intramolecular hydrogen bonds, and the planarity of the pyrimidine ring contributes to the molecule's ability to participate in π-π stacking interactions, an aspect that influences its solid-state organization and potentially its interaction with biological targets (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones are versatile scaffolds that can undergo various chemical reactions, enabling the introduction of diverse substituents. These reactions include nucleophilic aromatic substitution, which allows for functionalization at different positions of the heterocyclic ring. The presence of substituents like the 2-methoxyethyl and 4-methylphenyl groups can influence the reactivity and chemical properties of the compound, affecting its potential biological activity and solubility (Rosen et al., 2009).
Physical Properties Analysis
The physical properties of 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as solubility and crystallinity, are significantly influenced by its molecular structure. The introduction of methoxyethyl and methylphenyl groups can impact the compound's lipophilicity and solubility in various solvents, which are critical factors for its application in different scientific and industrial fields. The crystalline structure and stability are determined by intermolecular interactions, including hydrogen bonding and π-π stacking, which can be analyzed through X-ray crystallography (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, such as reactivity towards nucleophiles and electrophiles, are dictated by its heterocyclic core and substituents. These properties facilitate its use in further chemical transformations and the synthesis of complex molecules. The compound's ability to engage in hydrogen bonding and π-π stacking interactions also plays a role in its binding affinity towards biological targets, making it a valuable scaffold in medicinal chemistry (Jatczak et al., 2014).
Mechanism of Action
Target of Action
The compound 1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell proliferation, cell death, and cell migration .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it has been shown to have potent inhibitory effects on PIM-1 kinase , with IC50 values of 11.4 and 17.2 nM . This interaction leads to changes in the cellular processes controlled by these targets, such as cell proliferation and cell death .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For example, the inhibition of PIM-1 kinase can impact carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration . The compound’s interaction with its targets can also affect the signaling pathways of these targets, leading to downstream effects .
Pharmacokinetics
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is known to be an emerging scaffold in medicinal chemistry . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to activate apoptosis in MCF-7 cells, increasing the cell apoptosis by 58.29-fold . It also arrests the cell cycle at the G1 phase . These effects contribute to the compound’s anticancer activities .
properties
IUPAC Name |
1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-5-12(6-4-11)13-7-8-18-15-14(13)16(21)19-17(22)20(15)9-10-23-2/h3-8H,9-10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDOZDNXMRUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4839752.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B4839759.png)

![2-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4839765.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4839783.png)
![4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B4839789.png)


![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B4839813.png)
![2-(4-nitrophenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4839827.png)
![3-amino-N-[4-(difluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4839836.png)
![6,8-dichloro-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4839849.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4839871.png)